![molecular formula C23H20ClNO3 B308975 Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308975.png)
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a small molecule that has been synthesized through a variety of methods and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell growth. In inflammation research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines. In pain research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate in lab experiments is its high purity and yield. Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
For research on Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate include further exploration of its mechanism of action, as well as its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of analogs of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate may lead to compounds with improved efficacy and fewer side effects.
Synthesemethoden
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can be synthesized through a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoyl chloride, followed by reduction with iron powder and acetic acid. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid, followed by reduction with sodium dithionite. Both methods have been shown to yield Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been used in a variety of research applications, including the study of cancer, inflammation, and pain. In cancer research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have analgesic effects in animal models.
Eigenschaften
Produktname |
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate |
|---|---|
Molekularformel |
C23H20ClNO3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
methyl 4-chloro-3-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C23H20ClNO3/c1-28-23(27)18-12-13-20(24)21(14-18)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,25,26) |
InChI-Schlüssel |
WXRBTJJNLVXHRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



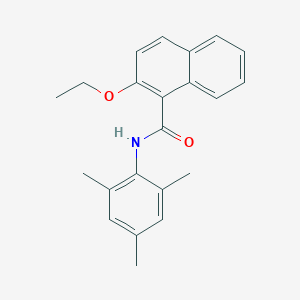
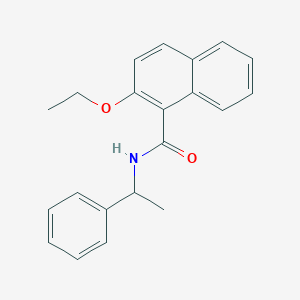
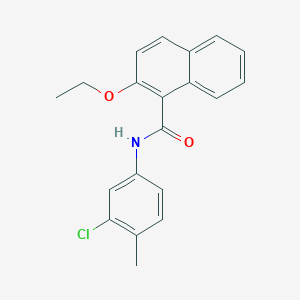
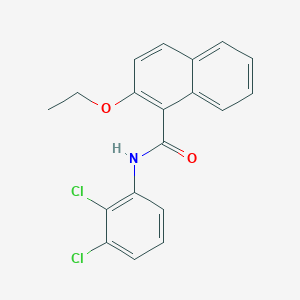
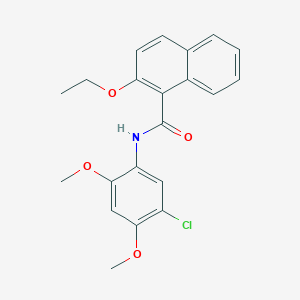
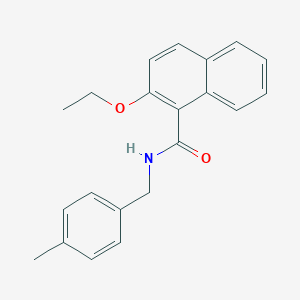
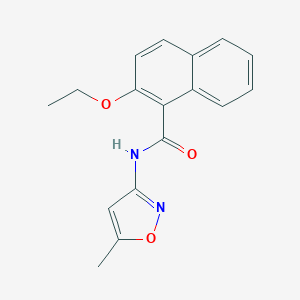
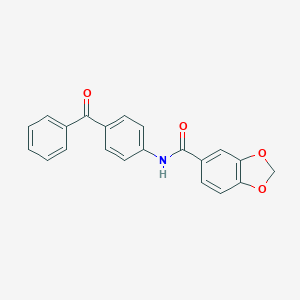
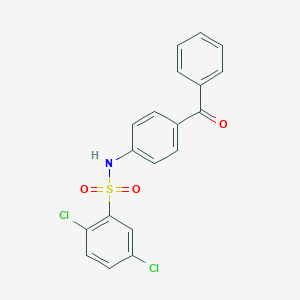
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
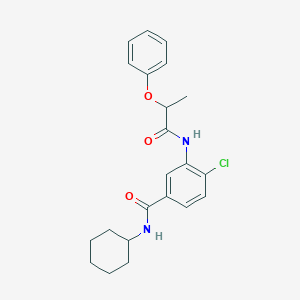
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)